Hydroxyisopatchoulenone

Description

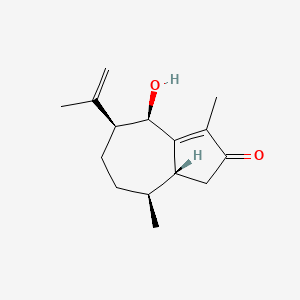

Hydroxyisopatchoulenone is a sesquiterpene derivative structurally related to patchoulol and other patchoulane-type compounds. This compound is primarily isolated from Pogostemon cablin (patchouli) and has garnered interest due to its anti-inflammatory, antimicrobial, and cytotoxic properties . Its structural uniqueness lies in the hydroxylation pattern, which distinguishes it from non-hydroxylated analogs like isopatchoulenone and patchoulenone.

Properties

CAS No. |

63512-80-1 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(4R,5S,8S,8aR)-4-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one |

InChI |

InChI=1S/C15H22O2/c1-8(2)11-6-5-9(3)12-7-13(16)10(4)14(12)15(11)17/h9,11-12,15,17H,1,5-7H2,2-4H3/t9-,11-,12+,15+/m0/s1 |

InChI Key |

MCNAURNYDFSEML-APAOZMKASA-N |

SMILES |

CC1CCC(C(C2=C(C(=O)CC12)C)O)C(=C)C |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@H](C2=C(C(=O)C[C@H]12)C)O)C(=C)C |

Canonical SMILES |

CC1CCC(C(C2=C(C(=O)CC12)C)O)C(=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group in this compound increases its solubility in polar solvents compared to isopatchoulenone .

- Patchoulenone’s bicyclic structure results in lower thermal stability than tricyclic analogs .

Pharmacological Activity Comparison

Table 1: Bioactivity Profiles

Analysis :

- This compound exhibits superior anti-inflammatory and cytotoxic activities compared to isopatchoulenone, likely due to hydroxyl-mediated interactions with cellular targets .

- Pogostone shows stronger antimicrobial activity against gram-negative bacteria, attributed to its ester moiety .

Physicochemical Properties

Table 2: Physicochemical Parameters

| Property | This compound | Isopatchoulenone | Patchoulenone |

|---|---|---|---|

| Molecular Weight (g/mol) | 236.34 | 220.35 | 218.33 |

| Melting Point (°C) | 148–150 | 112–114 | 98–100 |

| LogP (Octanol-Water) | 2.8 | 3.5 | 4.1 |

| Solubility in Water | Slightly soluble | Insoluble | Insoluble |

Key Findings :

- This compound’s lower LogP value reflects increased hydrophilicity, facilitating better bioavailability in aqueous systems .

- Higher melting points correlate with enhanced crystallinity due to hydrogen bonding from the hydroxyl group .

Analytical Methods for Identification

- HPLC-UV: Used to differentiate this compound from isopatchoulenone based on retention time (12.3 vs. 14.7 minutes) .

- NMR Spectroscopy: Distinctive hydroxyl proton signal at δ 4.2 ppm (1H, broad) in this compound .

- Mass Spectrometry : Molecular ion peak at m/z 236.34 ([M]⁺) confirms its molecular weight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.